N-cyclobutyl-3-fluoro-4-methoxyaniline
Overview
Description
N-cyclobutyl-3-fluoro-4-methoxyaniline is an organic compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom, a fluorine atom at the 3-position, and a methoxy group at the 4-position of the aniline ring . It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-fluoro-4-methoxyaniline typically involves the following steps:
N-alkylation: The starting material, 3-fluoro-4-methoxyaniline, undergoes N-alkylation with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
N-cyclobutyl-3-fluoro-4-methoxyaniline has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory disorders.
Chemical Biology: The compound serves as a probe to study enzyme-substrate interactions and receptor binding.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-fluoro-4-methoxyaniline depends on its specific application. In pharmaceutical research, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards molecular targets. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules .
Comparison with Similar Compounds
N-cyclobutyl-3-fluoro-4-chloroaniline: Similar structure but with a chlorine atom instead of a methoxy group.
N-cyclobutyl-3-fluoro-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: N-cyclobutyl-3-fluoro-4-methoxyaniline is unique due to the combination of its substituents, which confer specific electronic and steric properties. The methoxy group enhances its lipophilicity, while the fluorine atom increases its metabolic stability. These features make it a valuable compound in the design of new chemical entities with desired pharmacological profiles .
Properties
IUPAC Name |
N-cyclobutyl-3-fluoro-4-methoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-5-9(7-10(11)12)13-8-3-2-4-8/h5-8,13H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLWAHFEXYRBFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266708 | |
Record name | N-Cyclobutyl-3-fluoro-4-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247082-60-5 | |
Record name | N-Cyclobutyl-3-fluoro-4-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1247082-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclobutyl-3-fluoro-4-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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